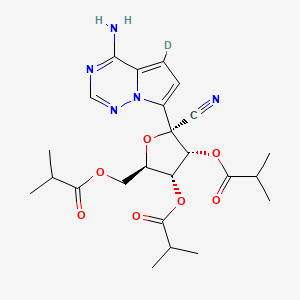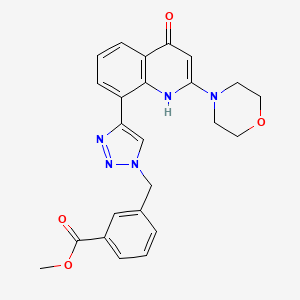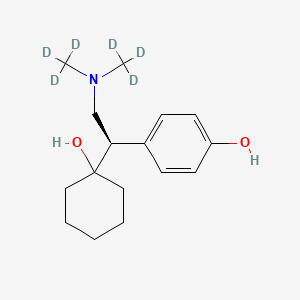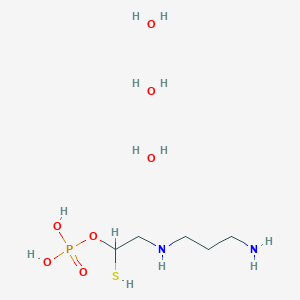
Phospholipid PL1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phospholipid PL1 is a phospholipid-derived nanoparticle known for its ability to deliver costimulatory receptor messenger RNA (CD137 or OX40) to T cells. This compound has shown potential in inducing the activation of various immune cells, including T cells and dendritic cells, thereby enhancing antitumor immunity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phospholipid PL1 is synthesized through a series of chemical reactions involving the modification of phospholipid molecules. The process typically involves the incorporation of specific functional groups that enable the delivery of messenger RNA to target cells. The reaction conditions are carefully controlled to ensure the stability and efficacy of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced bioreactors and purification techniques. The process includes the extraction of phospholipids from natural sources, followed by chemical modification and formulation into nanoparticles. Quality control measures are implemented to ensure the consistency and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Phospholipid PL1 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include modified phospholipid molecules with enhanced functional properties, such as increased stability and improved delivery efficiency .
Wissenschaftliche Forschungsanwendungen
Phospholipid PL1 has a wide range of scientific research applications, including:
Wirkmechanismus
Phospholipid PL1 exerts its effects by delivering costimulatory receptor messenger RNA to T cells. This process involves the following molecular targets and pathways:
Molecular Targets: CD137 and OX40 receptors on T cells.
Pathways Involved: Activation of T cells and dendritic cells, leading to an enhanced immune response against tumors.
Vergleich Mit ähnlichen Verbindungen
Phospholipid PL1 is unique in its ability to deliver costimulatory receptor messenger RNA to T cells. Similar compounds include:
Phosphatidylcholine: A major component of cell membranes, involved in membrane structure and signaling.
Phosphatidylethanolamine: Another key phospholipid, playing a role in membrane fusion and cell signaling.
Compared to these compounds, this compound has enhanced functional properties, making it a valuable tool in cancer immunotherapy and other biomedical applications .
Eigenschaften
Molekularformel |
C61H121N2O10P |
|---|---|
Molekulargewicht |
1073.6 g/mol |
IUPAC-Name |
octan-3-yl 9-[3-[3-diethoxyphosphoryloxypropyl-(9-octan-3-yloxy-9-oxononyl)amino]propyl-(9-octan-3-yloxy-9-oxononyl)amino]nonanoate |
InChI |
InChI=1S/C61H121N2O10P/c1-9-17-32-43-56(12-4)71-59(64)46-35-26-20-23-29-38-49-62(50-39-30-24-21-27-36-47-60(65)72-57(13-5)44-33-18-10-2)52-41-53-63(54-42-55-70-74(67,68-15-7)69-16-8)51-40-31-25-22-28-37-48-61(66)73-58(14-6)45-34-19-11-3/h56-58H,9-55H2,1-8H3 |
InChI-Schlüssel |
WFUOKVSXWZZCJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC)OC(=O)CCCCCCCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCN(CCCCCCCCC(=O)OC(CC)CCCCC)CCCOP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)
![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)


![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)




![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)
